N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
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Overview
Description
N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide: is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The chlorophenyl and methoxyphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions, typically using amines and acyl chlorides or anhydrides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, resulting in the formation of amines or dechlorinated products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products:
- Oxidation of the methoxy group leads to aldehydes or acids.
- Reduction of the oxadiazole ring results in amines.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: It is used in the development of novel materials with specific electronic or photophysical properties.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its unique photophysical properties.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential therapeutic agents for various diseases, including cancer and infectious diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal and mechanical properties.
Coatings: It is used in the formulation of advanced coatings with specific protective or decorative properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, the compound’s photophysical properties allow it to act as a fluorescent probe, enabling the visualization of biological processes at the molecular level.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide
- 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide
Comparison:
- Structural Differences: While similar compounds share the chlorophenyl and methoxyphenyl groups, the presence of the oxadiazole ring in N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide distinguishes it from others, contributing to its unique chemical properties.
- Reactivity: The oxadiazole ring imparts different reactivity patterns, making it more suitable for specific applications in catalysis and material science.
- Applications: The unique structure of this compound allows for a broader range of applications, particularly in fields requiring specific photophysical properties and enzyme inhibition.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-17-11-9-14(10-12-17)20-25-22(29-26-20)19-8-3-2-7-18(19)21(27)24-16-6-4-5-15(23)13-16/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFVVEPBXLNLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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